molecular formula C21H17N3O B13877279 [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine

[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine

Cat. No.: B13877279
M. Wt: 327.4 g/mol
InChI Key: HNLBWRQTWBSMMH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C21H17N3O/c1-25-17-8-6-15(7-9-17)20-14-21(23-16-10-12-22-13-11-16)18-4-2-3-5-19(18)24-20/h2-14H,1H3,(H,22,23,24)

InChI Key

HNLBWRQTWBSMMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline core structure

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